Cas no 2171922-64-6 (4-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid)

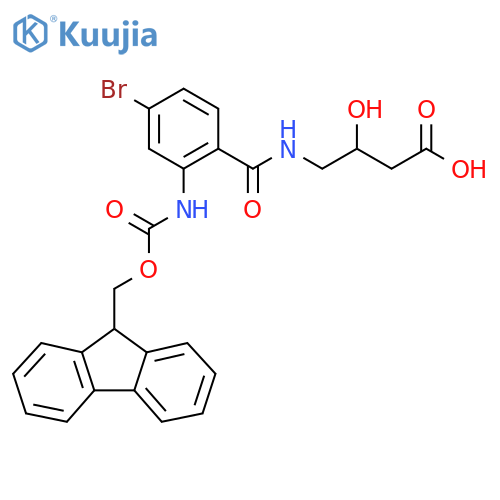

2171922-64-6 structure

商品名:4-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid

4-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid

- EN300-1522627

- 2171922-64-6

- 4-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-hydroxybutanoic acid

-

- インチ: 1S/C26H23BrN2O6/c27-15-9-10-21(25(33)28-13-16(30)12-24(31)32)23(11-15)29-26(34)35-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-11,16,22,30H,12-14H2,(H,28,33)(H,29,34)(H,31,32)

- InChIKey: DBBLTGDOUGSTEQ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(C(NCC(CC(=O)O)O)=O)=C(C=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 538.07395g/mol

- どういたいしつりょう: 538.07395g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 9

- 複雑さ: 744

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 125Ų

4-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1522627-0.25g |

4-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-hydroxybutanoic acid |

2171922-64-6 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1522627-1.0g |

4-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-hydroxybutanoic acid |

2171922-64-6 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1522627-0.5g |

4-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-hydroxybutanoic acid |

2171922-64-6 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1522627-1000mg |

4-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-hydroxybutanoic acid |

2171922-64-6 | 1000mg |

$3368.0 | 2023-09-26 | ||

| Enamine | EN300-1522627-50mg |

4-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-hydroxybutanoic acid |

2171922-64-6 | 50mg |

$2829.0 | 2023-09-26 | ||

| Enamine | EN300-1522627-5000mg |

4-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-hydroxybutanoic acid |

2171922-64-6 | 5000mg |

$9769.0 | 2023-09-26 | ||

| Enamine | EN300-1522627-10000mg |

4-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-hydroxybutanoic acid |

2171922-64-6 | 10000mg |

$14487.0 | 2023-09-26 | ||

| Enamine | EN300-1522627-0.1g |

4-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-hydroxybutanoic acid |

2171922-64-6 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1522627-10.0g |

4-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-hydroxybutanoic acid |

2171922-64-6 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1522627-5.0g |

4-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-hydroxybutanoic acid |

2171922-64-6 | 5g |

$9769.0 | 2023-06-05 |

4-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid 関連文献

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

2171922-64-6 (4-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid) 関連製品

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量